molecular formula C12H14N2O2 B8678821 3-benzyl-1-methylpiperazine-2,5-dione

3-benzyl-1-methylpiperazine-2,5-dione

Cat. No.: B8678821
M. Wt: 218.25 g/mol
InChI Key: YDVJUIYQSWRVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-1-methylpiperazine-2,5-dione is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine ring substituted with a benzyl group at the 3-position and a methyl group at the 1-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-methylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction known for its efficiency in constructing heterocyclic scaffolds .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The Ugi reaction, due to its versatility and high atom economy, is often employed in industrial settings. Additionally, solid-phase synthesis and photocatalytic methods have been explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-benzyl-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyl and methyl groups on the piperazine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines .

Comparison with Similar Compounds

Uniqueness: 3-benzyl-1-methylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with hydrophobic pockets in biological targets, while the methyl group contributes to its overall stability and reactivity .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-benzyl-1-methylpiperazine-2,5-dione

InChI

InChI=1S/C12H14N2O2/c1-14-8-11(15)13-10(12(14)16)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15)

InChI Key

YDVJUIYQSWRVIN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound obtained in Step (i) was treated with trifluoroacetic acid (30 ml), and then the resultant was heated under reflux in methanol in the presence of triethylamine to give the subtitle compound.
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